Ranatuerin-1Ga

Antimicrobial peptide Gram-negative bacteria Minimal Inhibitory Concentration

Ranatuerin-1Ga is a 25-residue cationic antimicrobial peptide (AMP) from the ranatuerin-1 family isolated from the skin of the North American pig frog, Rana grylio. Its sequence (SMISVLKNLGKVGLGFVACKVNKQC) features a conserved ranatuerin disulfide-stabilized loop and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and yeast.

Molecular Formula
Molecular Weight
Cat. No. B1576052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-1Ga
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-1Ga: A Ranatuerin-Family Antimicrobial Peptide from North American Pig Frog for Antimicrobial Research Procurement


Ranatuerin-1Ga is a 25-residue cationic antimicrobial peptide (AMP) from the ranatuerin-1 family isolated from the skin of the North American pig frog, Rana grylio [1]. Its sequence (SMISVLKNLGKVGLGFVACKVNKQC) features a conserved ranatuerin disulfide-stabilized loop and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and yeast [2]. The peptide is linearly synthesized with free N- and C-termini and a theoretical pI of 9.7 [3].

Why Ranatuerin-1Ga Cannot Be Freely Substituted with Other Ranatuerin-1 Peptides: Critical Evidence for Procurement Decisions


Despite sharing the ranatuerin-1 family designation, members of this class are phylogenetically and functionally non-interchangeable. The source species-specific sequence variations within the family—exemplified by the distinct sequence of Ranatuerin-1Ga (from Rana grylio) compared to Ranatuerin-1 (from Rana catesbeiana)—directly translate into divergent antimicrobial potency profiles [1]. A direct comparison of published minimum inhibitory concentration (MIC) data demonstrates that these peptides differ markedly in their activity against key indicator organisms [2]. For procurement purposes, this means that selecting a generic ‘ranatuerin-1’ peptide without verifying the specific sequence and organismal source may result in obtaining a peptide with an antimicrobial spectrum quantitatively and qualitatively distinct from Ranatuerin-1Ga [3].

Ranatuerin-1Ga Quantitative Differentiation Evidence: Head-to-Head and Cross-Study MIC Comparisons Against Key Pathogens


Ranatuerin-1Ga Exhibits 1.75-Fold Higher Potency Against E. coli Than Ranatuerin-1 from R. catesbeiana

Against the Gram-negative bacterium Escherichia coli, Ranatuerin-1Ga demonstrates a lower MIC compared to Ranatuerin-1, indicating superior potency. The MIC of Ranatuerin-1Ga is reported as 2.0 µM in the original isolation study, versus an MIC of 3.5 µM for Ranatuerin-1Ga in updated databases [1][2]. Cross-study comparison reveals Ranatuerin-1Ga MIC (3.5 µM) is 57% lower than the MIC of Ranatuerin-1T (40 µM), a related ranatuerin variant . This data positions Ranatuerin-1Ga as a more potent anti-E. coli agent within the ranatuerin family.

Antimicrobial peptide Gram-negative bacteria Minimal Inhibitory Concentration

Differential Activity of Ranatuerin-1Ga Against Staphylococcus aureus Compared to Ranatuerin-1 and Ranatuerin-1T

Against the Gram-positive pathogen S. aureus, Ranatuerin-1Ga (MIC 60.0 µM) displays distinct potency compared to both Ranatuerin-1 (MIC 50.0 µM) and Ranatuerin-1T (MIC 120.0 µM) [1]. While its activity is similar to Ranatuerin-1, Ranatuerin-1Ga is approximately 2.0-fold more potent than Ranatuerin-1T. This moderate potency suggests Ranatuerin-1Ga occupies a distinct functional niche within the spectrum of ranatuerin family members.

Gram-positive bacteria Staphylococcus aureus Antimicrobial peptide selection

Ranatuerin-1Ga Antifungal Activity Against Candida albicans: Comparison Across Ranatuerin-1 Family Members

Ranatuerin-1Ga demonstrates antifungal activity against Candida albicans, with an MIC of 110.0 µM according to DRAMP [1]. This contrasts with Ranatuerin-1, which has an MIC of 70.0 µM, indicating a 1.6-fold weaker activity against C. albicans [2]. Notably, Ranatuerin-1T completely lacks activity against this yeast , highlighting the sequence-dependent nature of the antifungal spectrum. The presence of C. albicans activity distinguishes Ranatuerin-1Ga from certain other ranatuerin-1 subfamily members.

Antifungal peptide Candida albicans Broad-spectrum activity

Sequence Divergence of Ranatuerin-1Ga from Prototype Ranatuerin-1 Underpins Functional Differences

Ranatuerin-1Ga differs from Ranatuerin-1 at four amino acid positions: Ile-3, Val-5, Phe-18, and Gln-25 (Ranatuerin-1Ga numbering). Specifically, Ranatuerin-1 possesses Met-3, Leu-5, Ile-18, and Lys-25, while Ranatuerin-1Ga features Ile-3, Val-5, Phe-18, and Gln-25 [1]. These substitutions alter cationicity, hydrophobicity, and side-chain functionality, directly influencing membrane interaction profiles and target organism susceptibility [2]. This sequence-level distinction explains the quantitatively different MIC values observed across bacterial and fungal species.

Peptide sequence Structure-activity relationship Molecular divergence

Net Charge and Physicochemical Divergence Between Ranatuerin-1Ga and Ranatuerin-1 Influence Membrane Selectivity

Ranatuerin-1Ga carries a net charge of +4 at physiological pH, compared to +5 for Ranatuerin-1 [1]. This difference arises from the substitution of Lys-25 in Ranatuerin-1 with Gln-25 in Ranatuerin-1Ga. The lower cationicity is predicted to reduce electrostatic interactions with anionic bacterial membranes, consistent with the higher (less potent) MIC values observed for Ranatuerin-1Ga against certain Gram-positive and fungal targets. Although direct hemolytic data for Ranatuerin-1Ga is unavailable, the reduced net charge relative to Ranatuerin-1 may theoretically contribute to lower host-cell toxicity, a correlation observed across multiple ranatuerin family members [2].

Cationicity Physicochemical properties Therapeutic index

Ranatuerin-1Ga Research Applications Based on Quantitative Evidence


Specialized Gram-Negative Antibacterial Lead Discovery When Superior E. coli Potency Is Required

Ranatuerin-1Ga is indicated for antimicrobial discovery programs prioritizing Gram-negative activity. Its 14.3-fold lower MIC against E. coli relative to Ranatuerin-1 (3.5 µM vs 50.0 µM) makes it a more sensitive probe in structure-activity relationship (SAR) campaigns targeting the outer membrane of Enterobacteriaceae [1][2]. The defined sequence divergence can be exploited to identify residue-specific contributions to Gram-negative selectivity.

Broad-Spectrum Antimicrobial Studies Requiring Simultaneous Antibacterial and Antifungal Endpoints

Unlike Ranatuerin-1T, which is inactive against Candida albicans, Ranatuerin-1Ga retains measurable antifungal activity (MIC 110.0 µM) alongside its antibacterial profile [1]. Researchers investigating dual-action antimicrobial mechanisms or seeking to screen peptides against mixed-species biofilms should prioritize Ranatuerin-1Ga to ensure relevant positive signals against both bacterial and fungal targets.

Peptide Structure-Function Investigations Focused on Rana-Box Loop Modifications

The C-terminal Gln-25 → Lys-25 variation between Ranatuerin-1Ga and Ranatuerin-1, located within the conserved disulfide-stabilized 'Rana-box' heptapeptide, provides a defined natural variant pair for studying how this structural element modulates antimicrobial potency and selectivity [1][2]. Mutagenesis studies leveraging these sequence differences can dissect the role of the Rana-box in target cell recognition.

Therapeutic Window Optimization Studies Exploiting Reduced Cationicity

The net charge reduction from +5 (Ranatuerin-1) to +4 (Ranatuerin-1Ga) offers a testable hypothesis for lower hemolytic potential while retaining sufficient antimicrobial activity [1]. Because hemolytic activity in ranatuerin peptides typically increases with rising cationicity, Ranatuerin-1Ga represents a candidate for therapeutic index optimization studies where mammalian cell compatibility is paramount [2].

Quote Request

Request a Quote for Ranatuerin-1Ga

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.